molecular formula C17H21N5O2S2 B2673864 N-cyclohexyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide CAS No. 898437-03-1

N-cyclohexyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Cat. No. B2673864
CAS RN: 898437-03-1
M. Wt: 391.51
InChI Key: MRUTYWKTWHHUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H21N5O2S2 and its molecular weight is 391.51. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-cyclohexyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide and its derivatives have been extensively researched for their synthesis methodologies and potential antimicrobial properties. A key study involved the utilization of 2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide as a precursor for synthesizing various thiazolidin-4-one and thiocarbamoyl derivatives. These compounds exhibited promising antimicrobial activities against a range of bacterial strains, highlighting their potential in developing new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).

Glutaminase Inhibition for Cancer Therapy

Another significant application of related compounds is in cancer therapy, specifically targeting the glutaminase enzyme, which is crucial for cancer cell metabolism. The compound Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs have been investigated for their glutaminase inhibitory effects. These compounds demonstrated potency against kidney-type glutaminase (GLS), with certain analogs showing improved drug-like properties and effectiveness in inhibiting cancer cell growth in vitro and in mouse xenograft models (Shukla et al., 2012).

Structural Characterization and Crystallography

Structural characterization and crystallography of similar compounds provide foundational insights into their biological activity and interaction mechanisms. For instance, the crystal structure of N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide was determined, offering valuable information about the molecular configuration and potential interaction sites for biological activity (Cai, Xie, Yan, Zhao, & Li, 2009).

Anticancer and Antioxidant Properties

Compounds structurally related to N-cyclohexyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide have been explored for their anticancer and antioxidant properties. Research on derivatives incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties highlighted their potential in designing drug-like small molecules with anticancer properties. The pharmacophore hybridization approach used in these studies indicates the versatility of these compounds in developing therapeutic agents (Yushyn, Holota, & Lesyk, 2022).

properties

IUPAC Name

N-cyclohexyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S2/c23-14(18-12-7-3-1-4-8-12)11-25-17-22-21-16(26-17)20-15(24)19-13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,18,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUTYWKTWHHUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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